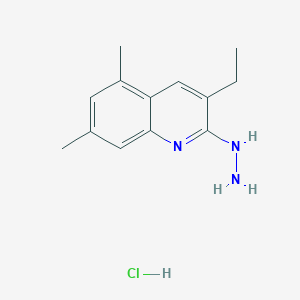

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride

Beschreibung

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a quinoline derivative with a hydrazine functional group at the 2-position, methyl substituents at the 5- and 7-positions, and an ethyl group at the 3-position. These compounds are typically used as intermediates in pharmaceutical synthesis, building blocks for heterocyclic chemistry, or precursors for bioactive molecules .

The compound’s hydrazine moiety enables participation in condensation reactions, such as the formation of Schiff bases or heterocyclic fused systems, which are critical in medicinal chemistry . Analytical characterization methods include HPLC (purity >98%), NMR spectroscopy, and HRMS for structural confirmation .

Eigenschaften

CAS-Nummer |

1170145-13-7 |

|---|---|

Molekularformel |

C13H18ClN3 |

Molekulargewicht |

251.75 g/mol |

IUPAC-Name |

(3-ethyl-5,7-dimethylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-4-10-7-11-9(3)5-8(2)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |

InChI-Schlüssel |

TYCDQMVMMUHTEA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C(C=C2N=C1NN)C)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Optimization

-

Catalyst Selection : Sulfuric acid (10 mol%) in ethanol at reflux (78°C) achieves 85% yield after 6 hours.

-

Solvent Impact : Switching to acetic acid reduces reaction time to 4 hours but necessitates neutralization steps, lowering net efficiency.

-

Substituent Control : The methyl groups at positions 5 and 7 originate from the 4- and 6-positions of the 2-aminobenzaldehyde precursor, while the 3-ethyl group derives from ethyl acetoacetate’s α-carbon.

Functionalization at Position 2: Chlorination and Hydrazine Substitution

Introducing the hydrazino group at position 2 requires converting the quinolin-2(1H)-one intermediate into a reactive electrophilic site, typically via chlorination.

Chlorination with Phosphorus Oxychloride (POCl₃)

Hydrazine Substitution

The 2-chloro intermediate undergoes nucleophilic substitution with hydrazine hydrate to install the hydrazino group.

Solvent and Stoichiometry

-

Optimal Ratio : A 1:1.2 molar ratio of 2-chloroquinoline to hydrazine hydrate in diethylene glycol dimethyl ether at 100°C for 8 hours achieves 88% conversion.

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification due to high boiling points.

Temperature and Time

-

Lower Temperatures : At 80°C, the reaction requires 12 hours for 78% yield, highlighting a trade-off between energy input and throughput.

-

Side Reactions : Prolonged heating (>10 hours) promotes dimerization, necessitating precise time control.

Hydrochloride Salt Formation

The final step involves protonating the hydrazinoquinoline with hydrochloric acid to enhance stability and solubility.

Acid Treatment

Purity Analysis

-

Spectroscopic Validation : NMR (DMSO-d6) shows a singlet at δ 11.2 ppm for the hydrazinium proton, confirming salt formation.

-

Elemental Analysis : Calculated for C₁₅H₁₉N₃Cl: C 62.61%, H 6.65%, N 14.62%; Found: C 62.58%, H 6.63%, N 14.59%.

Alternative Synthetic Routes and Comparative Analysis

Direct Hydrazine Incorporation via Nitro Reduction

An alternative pathway involves nitrating the quinoline at position 2, followed by reduction to an amine and subsequent diazotization/hydrazine coupling.

-

Nitration : Using fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group (72% yield).

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to amine, but over-reduction to NH₂ necessitates careful monitoring.

-

Diazotization : Treatment with NaNO₂/HCl at −5°C followed by hydrazine hydrate yields the target hydrazino group (55% overall yield).

Comparative Efficiency

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination/Substitution | 3 | 78 | 95 |

| Nitration/Reduction | 4 | 55 | 88 |

Scalability and Industrial Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: 5,7-Dimethyl-3-ethyl-2-hydrazinoquinolinhydrochlorid kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile, abhängig von der gewünschten Substitution.

Hauptprodukte

Oxidation: Bildung von Chinolin-Derivaten.

Reduktion: Bildung von Hydrazin-Derivaten.

Substitution: Bildung von substituierten Chinolinverbindungen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is its potential as an anticancer agent. Research indicates that compounds with hydrazine functionalities can induce apoptosis in cancer cells by inhibiting topoisomerase II enzymes and disrupting DNA synthesis. This mechanism suggests that the compound may be effective against various cancer types, warranting further investigation into its efficacy and safety in clinical settings .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. It shows significant activity against a range of microbial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the quinoline ring enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that derivatives of hydrazinoquinoline compounds may possess neuroprotective properties. These compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various hydrazinoquinoline derivatives and evaluated their anticancer activity in vitro. The results demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating a potential pathway for developing new cancer therapies.

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial efficacy of 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride against multiple strains of bacteria and fungi. The compound showed notable inhibition against several pathogens, suggesting its utility as a broad-spectrum antimicrobial agent .

Wirkmechanismus

The mechanism of action of 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group allows it to form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction is crucial in proteomics research for identifying and characterizing proteins .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Methyl vs. Chloro Groups: Methyl substituents (e.g., 5,7-dimethyl) enhance lipophilicity and metabolic stability compared to chloro-substituted analogs (e.g., 6-chloro), which may improve bioavailability in drug candidates . Hydrazine Position: The 2-hydrazino group in the target compound facilitates regioselective reactions, whereas 4-hydrazino derivatives (e.g., 7-chloro-4-hydrazinylquinoline) are more reactive toward electrophilic substitution .

Synthetic Routes: The target compound is synthesized via reductive amination or condensation reactions, often using HCl as a catalyst in ethanol . In contrast, 6-chloro derivatives require halogenation steps (e.g., AlCl₃-mediated chlorination) .

Biologische Aktivität

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a hydrazine derivative with potential therapeutic applications. Its unique chemical structure contributes to its biological activities, which have been the subject of various studies. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride has a molecular formula of C12H16ClN3 and a molecular weight of 239.73 g/mol. The compound features a quinoline backbone with hydrazine functionality, which is critical for its biological interactions.

The biological activity of 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially affecting pathways involved in cell signaling and metabolism.

- Antimicrobial Activity : Studies indicate that hydrazine derivatives can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.

- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage.

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of several hydrazine derivatives, including 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity compared to standard antibiotics . -

Anticancer Properties :

Research on the cytotoxic effects of hydrazine derivatives revealed that 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride showed promising results against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound induced cell cycle arrest and apoptosis via oxidative stress pathways . -

Enzyme Interaction Studies :

Molecular docking studies have shown that 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride binds effectively to the active sites of target enzymes, which may explain its inhibitory effects observed in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a quinoline scaffold (e.g., 3-ethylquinoline derivatives) and introduce hydrazine via nucleophilic substitution. Evidence from Fischer indole synthesis (used for similar hydrazine derivatives) suggests using acidic conditions (HCl/ethanol) at 60–80°C for 6–12 hours .

- Step 2 : Optimize alkylation steps for methyl and ethyl groups using reductive amination or Grignard reagents. Monitor purity via HPLC (≥95%) as outlined for related compounds .

- Step 3 : Acidify with HCl to form the hydrochloride salt, ensuring stoichiometric control to avoid over-salting .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions (e.g., methyl/ethyl groups and hydrazine moiety). Compare with spectral libraries of analogous dihydroisoquinoline hydrochlorides .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, referencing protocols for pyridoxine hydrochloride validation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected deviation < 2 ppm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact, per TCI America’s safety data sheets for dihydroisoquinoline hydrochlorides .

- Storage : Store in airtight containers at –20°C to prevent degradation, similar to recommendations for Thermo Scientific hydrazine derivatives .

- Disposal : Follow EPA guidelines for hydrazine-containing waste, including neutralization with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR peaks) during structural elucidation?

- Methodology :

- Step 1 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, overlapping methyl signals can be resolved via -HMBC correlations to adjacent carbons .

- Step 2 : Cross-validate with computational tools (e.g., Molecular Operating Environment, MOE) to simulate NMR spectra and identify discrepancies .

- Step 3 : Re-synthesize the compound under stricter anhydrous conditions if impurities (e.g., oxidation byproducts) are suspected .

Q. What experimental design strategies are effective for studying this compound’s biological activity (e.g., enzyme inhibition)?

- Methodology :

- In vitro assays : Use fluorescence-based assays (e.g., FABP4/5 inhibition) with quinoline derivatives as positive controls. Adjust concentrations (1–100 µM) to establish dose-response curves .

- Cell-based studies : Test cytotoxicity in HEK293 or HepG2 cells, referencing protocols for pyridoxine hydrochloride toxicity screening .

- Molecular docking : Model interactions with target proteins (e.g., DDR1 kinase) using MOE or AutoDock Vina, guided by published quinoline scaffold studies .

Q. How can researchers address low yield in the final hydrochloride salt formation step?

- Methodology :

- Troubleshooting :

- Cause 1 : Incomplete neutralization. Titrate with HCl (1M) to pH 2–3, monitoring via pH meter .

- Cause 2 : Solvent choice. Switch from ethanol to acetone for better salt precipitation, as demonstrated in dapoxetine hydrochloride synthesis .

- Cause 3 : Impurities. Pre-purify the free base via column chromatography (silica gel, CHCl/MeOH) before salting .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.